molecular formula C8H6N4 B3252816 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile CAS No. 219762-30-8

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile

Cat. No. B3252816
M. Wt: 158.16 g/mol
InChI Key: ZZHMVQXJPOVWEP-UHFFFAOYSA-N
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Patent
US06348474B1

Procedure details

In the same manner as in the following Preparation Example 14-2, two isomers, 3-(2,4-dichlorobenzyl)-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile (138 mg) and 1-(2,4-dichlorobenzyl)-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (67 mg were respectively obtained as pale-brown crystals from 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (200 mg).
Name
3-(2,4-dichlorobenzyl)-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
138 mg
Type
reactant
Reaction Step One
Name
1-(2,4-dichlorobenzyl)-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C=CC=1C[N:5]1[C:9]2=[N:10][C:11]([C:14]#[N:15])=[CH:12][CH:13]=[C:8]2[N:7]=[C:6]1[CH3:16].ClC1C=C(Cl)C=CC=1CN1C2C(=NC(C#N)=CC=2)N=C1C>>[CH3:16][C:6]1[NH:7][C:8]2[C:9]([N:5]=1)=[N:10][C:11]([C:14]#[N:15])=[CH:12][CH:13]=2

Inputs

Step One
Name
3-(2,4-dichlorobenzyl)-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
138 mg
Type
reactant
Smiles
ClC1=C(CN2C(=NC=3C2=NC(=CC3)C#N)C)C=CC(=C1)Cl
Name
1-(2,4-dichlorobenzyl)-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN2C(=NC3=NC(=CC=C32)C#N)C)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=2C(=NC(=CC2)C#N)N1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 290.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.